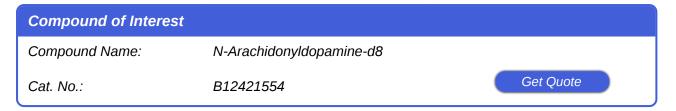


N-Arachidonyldopamine-d8: A Technical Guide to its Physicochemical Properties and Biological Interactions

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For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Arachidonyldopamine-d8 (NADA-d8) is the deuterated analog of N-Arachidonyldopamine (NADA), an endogenous lipid mediator with significant biological activity. As a member of the endocannabinoid and endovanilloid families, NADA and its deuterated counterpart are crucial tools in the study of pain, inflammation, and neurological pathways.[1][2][3] This technical guide provides an in-depth overview of the physicochemical properties of NADA-d8, detailed experimental protocols for its quantification, and a visual representation of its primary signaling pathways. The inclusion of a stable isotope-labeled standard like NADA-d8 is indispensable for accurate quantification in complex biological matrices by mass spectrometry.[4]

Physicochemical Properties

N-Arachidonyldopamine-d8 is a lipid molecule characterized by an arachidonoyl chain linked to a dopamine head group, with eight deuterium atoms incorporated into the arachidonoyl backbone. This isotopic labeling minimally alters its chemical properties while providing a distinct mass shift for mass spectrometric analysis.

Table 1: General Physicochemical Properties of N-Arachidonyldopamine-d8



Property	Value	Source
Formal Name	N-[2-(3,4-dihydroxyphenyl)ethyl]-5Z,8Z,1 1Z,14Z-eicosatetraenamide- 5,6,8,9,11,12,14,15-d8	[4]
CAS Number	1159908-42-5	[4]
Molecular Formula	C28H33D8NO3	[4]
Formula Weight	447.6 g/mol	[4]
Physical State	Provided as a solution in ethanol	[4]
Purity	≥99% deuterated forms (d1-d8)	[4]
Storage	-20°C	[4]
Stability	≥ 2 years at -20°C	[4]

Table 2: Calculated Physicochemical Properties of N- Arachidonyldopamine (NADA)

Note: These values are for the non-deuterated NADA and are expected to be very similar for NADA-d8.

Property	Value	Source
logP	7.19	[5]
Topological Polar Surface Area	69.56 Ų	[5]
Hydrogen Bond Donors	3	[5]
Hydrogen Bond Acceptors	3	[5]
Rotatable Bonds	17	[5]



Table 3: Solubility of N-Arachidonyldopamine-d8

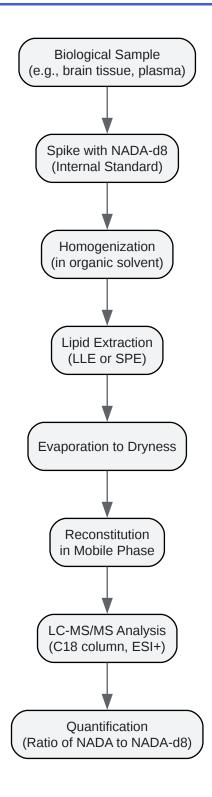
Solvent	Solubility	Source
Ethanol	Miscible	[4][6]
Dimethylformamide (DMF)	Miscible	[4][6]
Dimethyl sulfoxide (DMSO)	Miscible	[4][6]
0.1 M Na ₂ CO ₃	Colloidal suspension @ 100 μg/mL	[4][6]
Ethanol:PBS (pH 7.2) (1:1)	Colloidal suspension @ 100 μg/mL	[4][6]

Experimental Protocols

N-Arachidonyldopamine-d8 is primarily utilized as an internal standard for the accurate quantification of endogenous NADA in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4]

Experimental Workflow for Quantification of NADA using NADA-d8 Internal Standard





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Caption: Workflow for NADA quantification.

Detailed Method for LC-MS/MS Analysis

Foundational & Exploratory





This protocol is a composite based on established methods for endocannabinoid analysis.[7][8] [9]

- 1. Sample Preparation (from Brain Tissue)
- Homogenization: Homogenize frozen brain tissue in 2 mL of a cold 1:1 mixture of methanol and acetonitrile containing a known amount of NADA-d8.
- Protein Precipitation and Lipid Extraction:
 - Perform homogenization on ice.
 - Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C for 20 minutes.
 - Collect the supernatant.
- Solid-Phase Extraction (SPE) (Optional, for sample cleanup):
 - Condition a C18 SPE cartridge with methanol, followed by water.
 - Load the supernatant onto the SPE cartridge.
 - Wash the cartridge with a low percentage of organic solvent in water to remove polar impurities.
 - Elute the analytes with a high percentage of organic solvent (e.g., methanol or acetonitrile).
- Evaporation and Reconstitution:
 - Evaporate the eluate to dryness under a gentle stream of nitrogen.
 - $\circ\,$ Reconstitute the dried extract in a suitable volume (e.g., 100 $\mu L)$ of the initial mobile phase for LC-MS/MS analysis.
- 2. Liquid Chromatography (LC)
- Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 μm).



- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
- Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping
 up to a high percentage of mobile phase B to elute the lipophilic analytes.
- Flow Rate: 0.2-0.4 mL/min.
- Column Temperature: 40°C.
- 3. Tandem Mass Spectrometry (MS/MS)
- Ionization: Electrospray ionization in positive mode (ESI+).
- Detection: Multiple Reaction Monitoring (MRM).
- MRM Transitions:
 - NADA: The precursor ion ([M+H]+) is m/z 440.3. The product ion for quantification is typically m/z 137.1, corresponding to the dopamine fragment.
 - NADA-d8: The precursor ion ([M+H]+) is m/z 448.3. The product ion for quantification will also be m/z 137.1, as the deuterium atoms are on the arachidonoyl chain which is the neutral loss.
- Data Analysis: The concentration of endogenous NADA is determined by calculating the
 peak area ratio of the analyte to the internal standard and comparing this to a calibration
 curve prepared with known concentrations of NADA and a fixed concentration of NADA-d8.

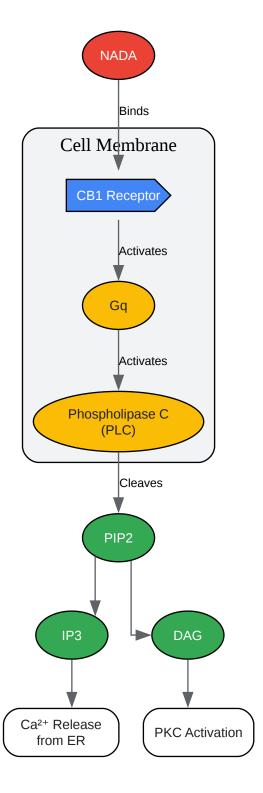
Signaling Pathways

N-Arachidonyldopamine is a dual-action molecule, primarily interacting with the Cannabinoid Receptor 1 (CB1) and the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[3][10]

CB1 Receptor Signaling



NADA acts as a biased agonist at the CB1 receptor.[1][2] Unlike canonical cannabinoids that primarily signal through $G_i/_{\circ}$ proteins to inhibit adenylyl cyclase, NADA preferentially couples to G_{ϕ} proteins, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium.[1][2][11]



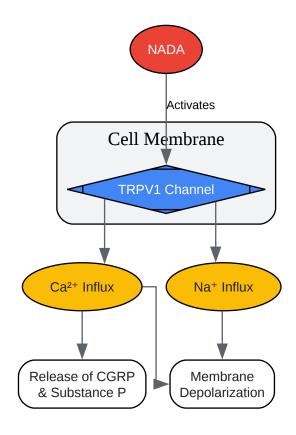
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Caption: NADA signaling via the CB1 receptor.

TRPV1 Receptor Signaling

NADA is a potent agonist of the TRPV1 receptor, a non-selective cation channel.[3][10] Activation of TRPV1 by NADA leads to an influx of cations, primarily Ca²⁺ and Na⁺, which depolarizes the cell membrane. This influx of calcium can trigger various downstream events, including the release of pro-inflammatory neuropeptides like Calcitonin Gene-Related Peptide (CGRP) and Substance P from sensory neurons.[10][12]



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Caption: NADA signaling via the TRPV1 receptor.

Conclusion

N-Arachidonyldopamine-d8 is an essential tool for researchers in the fields of pharmacology, neuroscience, and drug development. Its well-defined physicochemical properties and its role as a stable isotope-labeled internal standard enable accurate and precise quantification of its endogenous counterpart, NADA. Understanding its unique, biased agonism at the CB1



receptor and potent activation of the TRPV1 channel is critical for elucidating the complex roles of this signaling molecule in health and disease. The methodologies and pathway diagrams provided in this guide serve as a comprehensive resource for the scientific community engaged in the study of endocannabinoid and endovanilloid systems.

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